Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate
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Overview
Description
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate. It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes. It is also used as an anionic phase-transfer catalyst .
Synthesis Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as NaBArF, is widely used as a catalyst in the cyclopolymerization of functionalized trienes. NaBArF also acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents . A safe, convenient preparation of the reagent sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF {sub 24}) has been devised by utilizing a magnesium-bromine exchange reaction in the absence of metallic magnesium .Molecular Structure Analysis
The empirical formula of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is C32H12BF24Na. Its molecular weight is 886.20 .Chemical Reactions Analysis
Sodium tetrakis borate can act as a precursor to synthesize other tetrakis borate (TFPB)-based reagents. The TFPB anion can be used to catalyze: In - situ diazo-coupling and N - and C -nitrosations .Physical And Chemical Properties Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic ion which is insoluble in water. It is also strong against acids and oxidants .Scientific Research Applications
Synthesis and Characterization
Nabarf hydrate is synthesized through a magnesium-bromine exchange reaction in the absence of metallic magnesium . The purified material is then rigorously dried over P2O5 or recrystallized as a hydrate . The water content of these samples can be accurately analyzed by 1H NMR .
Weakly Coordinating Anion
Nabarf hydrate is a weakly coordinating anion . This property enables the study of very reactive cationic transition metal complexes and their applications in various fields .
Catalyst in Cyclopolymerization
Nabarf hydrate is widely used as a catalyst in the cyclopolymerization of functionalized trienes . This application is significant in the field of polymer chemistry .
Precursor for Other Reagents
Nabarf hydrate acts as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)-based reagents . This makes it a valuable compound in the synthesis of a variety of chemical reagents .
Counterion in Ir-Mediated Hydrogenations
In the field of enantioselective catalysis, the BArF anion of Nabarf hydrate has been widely used as a counterion in Ir-mediated hydrogenations . This application is significant in the field of catalysis .
Regulation Agent or Additive for Supramolecular Catalysts
The BArF anion of Nabarf hydrate has also been used as a regulation agent or additive for supramolecular catalysts . This application has led to advancements in the field of supramolecular chemistry .
Mechanism of Action
Target of Action
It is also used in the preparation of polyketones .
Mode of Action
The compound is an anion with four fluorinated aryl groups distributed tetrahedrally about a central boron atom . It is known to interact only weakly with cations, a useful property when studying highly electrophilic cations . In coordination chemistry, it is unlikely to bind directly to the metal centre of a complex .
Biochemical Pathways
The compound is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Pharmacokinetics
It is known that salts of this anion are stable as solids and in both aqueous and non-aqueous solutions .
Result of Action
The compound’s action results in the formation of polyketones when used in catalytic systems . It also facilitates the synthesis of other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable in both aqueous and non-aqueous solutions . .
Safety and Hazards
Future Directions
As a lipophilic additive of tetraphenylborate, Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has potential applications in the field of solvent extraction of cations and solvent polymeric membrane electrodes and optodes. Its use as an anionic phase-transfer catalyst also opens up new avenues for research and industrial applications .
properties
IUPAC Name |
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYENOITDMKQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14BF24NaO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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